molecular formula C11H19ClN2O2 B7918878 N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

Cat. No.: B7918878
M. Wt: 246.73 g/mol
InChI Key: GCWWDPRFBXIMIE-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a chloroacetamide derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an N-methyl-acetamide side chain. This compound is structurally characterized by its dual amide functionalities and a chlorinated acetyl moiety, which may confer reactivity useful in medicinal chemistry or agrochemical applications.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-9(15)13(2)7-10-4-3-5-14(8-10)11(16)6-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWDPRFBXIMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives with Chloroacetyl Chloride

The alkylation of piperidine precursors forms the foundational step in synthesizing N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide. A representative method involves reacting 3-(methylaminomethyl)piperidine with 2-chloroacetyl chloride under basic conditions. In a protocol adapted from analogous piperidine functionalizations, the reaction is conducted in anhydrous dichloromethane with triethylamine (TEA) as a base to neutralize HCl byproducts . The intermediate 1-(2-chloroacetyl)-3-(methylaminomethyl)piperidine is isolated via column chromatography (silica gel, CH2_2Cl2_2:MeOH 30:1) with a reported yield of 85–90% .

Key variables influencing this step include:

  • Temperature : Reflux conditions (40–50°C) enhance reaction kinetics but may necessitate shorter durations to minimize side reactions.

  • Solvent polarity : Polar aprotic solvents like acetonitrile improve solubility of the piperidine derivative but reduce selectivity for mono-alkylation.

  • Stoichiometry : A 1:1 molar ratio of 3-(methylaminomethyl)piperidine to 2-chloroacetyl chloride minimizes di-acylation byproducts.

Reductive Amination for Intermediate Formation

Reductive amination is employed to generate the methylaminomethylpiperidine precursor required for subsequent acylation. A modified procedure from substituted piperidine syntheses involves condensing piperidin-3-ylmethanamine with formaldehyde in the presence of sodium cyanoborohydride (NaBH3_3CN) . The reaction proceeds in methanol at room temperature, yielding 3-(methylaminomethyl)piperidine with >95% conversion.

Reaction conditions :

  • pH : Maintained at 6–7 using acetic acid to stabilize the imine intermediate.

  • Catalyst : NaBH3_3CN (1.2 equiv) ensures selective reduction without over-reduction of the piperidine ring.

  • Workup : The product is extracted with ethyl acetate and dried over MgSO4_4, achieving a purity of 98% by 1^1H NMR .

Amidation with Acetic Anhydride

The final amidation step introduces the N-methyl-acetamide group. A two-step protocol is adopted:

  • Protection of the amine : The secondary amine in 1-(2-chloroacetyl)-3-(methylaminomethyl)piperidine is acetylated using acetic anhydride in pyridine.

  • Deprotection : Selective removal of temporary protecting groups (e.g., tert-butyl carbamate) under acidic conditions yields the target compound.

Optimization insights :

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acetylation, reducing reaction time from 12 h to 4 h .

  • Solvent : Pyridine acts as both solvent and base, neutralizing acetic acid byproducts.

  • Yield : 70–75% after recrystallization from ethanol/water .

Alternative Route: Solid-Phase Synthesis

Solid-phase synthesis offers advantages in purification and scalability. A resin-bound piperidine derivative (e.g., Wang resin) is functionalized sequentially with chloroacetyl chloride and methylamine. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via preparative HPLC .

Comparative data :

ParameterSolution-PhaseSolid-Phase
Yield (%)7568
Purity (%)9899
Reaction Time (h)2448
ScalabilityModerateHigh

This method minimizes intermediate isolation steps but requires specialized equipment for resin handling and cleavage .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps, particularly acylation and amidation. In a reported protocol, the alkylation of 3-(methylaminomethyl)piperidine with 2-chloroacetyl chloride is completed in 15 minutes at 100°C under microwave conditions, compared to 6 hours conventionally .

Spectroscopic validation :

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 2.26 (s, 3H, CH3_3), 2.51 (s, 3H, CH3_3), 3.09 (s, 2H, NCH2_2), 4.85 (s, 2H, SCH2_2) .

  • MS (ESI+) : m/z 247.1 [M+H]+^+, consistent with the molecular formula C11_{11}H19_{19}ClN2_2O2_2 .

Troubleshooting and Common Byproducts

Common challenges in synthesizing this compound include:

  • Di-acylation : Overuse of chloroacetyl chloride leads to bis-chloroacetylated byproducts. Mitigated by slow addition of reagents and strict stoichiometric control.

  • Racemization : Chiral centers in the piperidine ring may racemize under acidic conditions. Using mild bases like NaHCO3_3 during workup preserves stereochemistry .

  • Purity issues : Silica gel chromatography with gradient elution (CH2_2Cl2_2:MeOH 95:5 to 90:10) effectively separates the target compound from polar impurities .

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalysts. For instance, lipase-catalyzed acetylation in ionic liquids ([BMIM][BF4_4]) achieves 80% yield with negligible waste . While promising, these methods require further optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of various oxo-derivatives.

  • Reduction: : It can be reduced using agents like lithium aluminium hydride, producing different reduction products depending on the reaction conditions.

  • Substitution: : This compound can participate in nucleophilic substitution reactions, especially at the chloroacetyl group, forming new derivatives when reacted with nucleophiles.

Common Reagents and Conditions

  • Reagents: : Oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminium hydride), nucleophiles (amines, thiols).

  • Conditions: : These reactions typically require specific solvents (like dichloromethane, ethanol) and controlled temperature and pH conditions to proceed efficiently.

Major Products

  • Oxidation products: : Oxo-derivatives of the compound.

  • Reduction products: : Hydrocarbon derivatives and reduced piperidine rings.

  • Substitution products: : New derivatives with functional groups replacing the chloroacetyl group.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis, crucial for constructing complex molecules and new chemical entities.

  • Biology: : Functions as a probe or ligand in biochemical assays, helping to study enzyme-substrate interactions.

  • Medicine: : Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

  • Industry: : Employed in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving:

  • Binding to receptors: : It may bind to protein receptors or enzymes, modulating their activity.

  • Pathways: : The interaction usually triggers a cascade of cellular events, influencing biological processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to the chloroacetamide family, which includes diverse derivatives with varying substituents. Key structural analogs and their differences are summarized below:

Compound Name Key Structural Features Applications/Notes Reference
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide Piperidine ring, 2-chloroacetyl, N-methyl-acetamide Discontinued; potential medicinal/agrochemical use inferred from analogs
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole ring, 4-chlorophenyl, cyano group Synthetic intermediate; structural studies
2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide (2f) Ortho-tolyl group, dual chloroacetyl groups High-yield synthesis (80%); reactivity in acylation reactions
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21) Piperidine ring, hydroxyimino group, ethyl substituent Central nervous system applications; synthesized via two methods (68–72% yield)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl, methoxymethyl Herbicide; inhibits plant cell division
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Trichloroethyl, naphthyl group Synthetic intermediate; characterized by IR/NMR

Stability and Commercial Availability

  • Stability : Chloroacetamides are generally reactive due to the electron-withdrawing chloro group, necessitating storage under inert conditions.
  • Availability : The target compound is discontinued (), whereas alachlor and pretilachlor remain widely used in agriculture .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an agonist for orexin type 2 receptors, which are implicated in various physiological processes such as appetite regulation and sleep-wake cycles. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure

The molecular formula of this compound is C10H17ClN2O2, with a molecular weight of approximately 232.71 g/mol. Its structural features include:

  • A piperidine ring , which is a six-membered ring containing one nitrogen atom.
  • A chloroacetyl group , which enhances its reactivity.
  • An N-methylacetamide moiety that contributes to its pharmacological properties.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Aspects
N-MethylacetamideSimple methyl group on nitrogenPrimarily used as a solvent
2-ChloropiperidineChlorine substituent on piperidineLacks acetamide functionality
N-[1-(2-Acetyl)-piperidin-3-ylmethyl]-N-methylacetamideSimilar structure without chlorineMay exhibit different receptor affinity

Orexin Type 2 Receptor Agonism

Research indicates that this compound acts as an orexin type 2 receptor agonist . This interaction suggests potential therapeutic applications in treating conditions such as:

  • Sleep disorders : By modulating the orexin system, it could enhance wakefulness and improve sleep quality.
  • Obesity-related conditions : Its role in appetite regulation may make it beneficial for weight management.

The compound's mechanism involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring facilitates interactions with various receptors and enzymes, modulating their activity.

Table 2: Biological Activity Summary

Activity TypeTarget Receptor/PathwayPotential Applications
Orexin Type 2 AgonismOrexin receptorsSleep disorders, obesity management
Antimicrobial ActivityVarious bacterial strainsTreatment of infections
Anticancer PropertiesTumor cells (specific types)Cancer therapy research

Study on Orexin Receptor Agonism

A recent study evaluated the efficacy of this compound in activating orexin type 2 receptors. The results demonstrated significant activation at low micromolar concentrations, indicating its potential as a therapeutic agent for sleep-related disorders.

Antimicrobial Activity Assessment

In another study, the compound was tested for antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited promising antibacterial activity with MIC values comparable to established antibiotics.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via C-amidoalkylation of aromatic substrates using chloroacetyl chloride derivatives. Key steps include:

  • Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl dichloride for acyl chloride formation, with N-methyl-acetamide as a solvent or co-reagent .
  • Temperature Control : Reactions typically proceed at 50°C for 1–12 hours in dichloromethane (DCM) or benzene to avoid side products .
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures is recommended to isolate the product.
  • Yield Optimization : Pre-activating intermediates (e.g., using 1,1'-carbonyldiimidazole) improves coupling efficiency in multi-step syntheses .

Q. Example Synthesis Protocol

StepReagent/ConditionRoleYield (%)Reference
1SOCl₂, N-methyl-acetamideAcyl chloride formation70–85
2DCM, 50°C, 4hSolvent/temperature control-
3Column chromatography (SiO₂)Purification90–95 purity

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on methyl groups (δ 2.33 ppm for N-methyl, δ 1.17–0.88 ppm for piperidinyl protons) and chloroacetyl peaks (δ 4.93 ppm for CH₂Cl) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and chlorinated carbons at ~40–45 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 437.3) .
  • Infrared (IR) : Key stretches include C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Note : Cross-validate with X-ray crystallography (SHELX refinement) if crystalline .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when structural isomers or impurities are present?

Methodological Answer: Contradictions arise from:

  • Tautomerism : Piperidinyl protons may exhibit dynamic exchange; use variable-temperature NMR to stabilize signals .
  • Impurities : Compare with reference standards (e.g., NIST data) or spiking experiments .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., SHELXL refinement) to confirm bond lengths/angles .

Case Study : In , side product 3 (bis-thiophene derivative) was identified via distinct NMR shifts (δ 5.5 ppm for thienyl protons), highlighting the need for rigorous purification .

Q. What strategies are recommended for evaluating the compound’s interaction with biological targets, such as opioid receptors?

Methodological Answer:

  • In Vitro Binding Assays :
    • Use radiolabeled ligands (e.g., [³H]-U-47700) to measure affinity for μ-opioid receptors (MOR) .
    • Compare inhibition constants (Ki) to known agonists (e.g., U-50488H for κ-opioid receptors) .
  • Functional Assays :
    • Measure cAMP inhibition in CHO-K1 cells transfected with MOR to assess efficacy .
    • Cross-validate with molecular docking simulations (e.g., PyMOL) using crystallographic data .

Q. Receptor Binding Data

CompoundMOR Ki (nM)KOR Ki (nM)Reference
U-477007.5N/A
Target CompoundTo be tested--

Q. How can researchers address discrepancies in pharmacological activity across different experimental models?

Methodological Answer:

  • Model Selection : Use isogenic cell lines (e.g., HEK-293T with stable receptor expression) to minimize variability .
  • Data Normalization : Express activity as % efficacy relative to a positive control (e.g., DAMGO for MOR) .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., pEC₅₀) and adjust for assay conditions (e.g., buffer pH, temperature) .

Example : In , biological activity varied due to differences in cell permeability; use logP calculations (e.g., ACD/Labs) to predict membrane penetration .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model degradation pathways (e.g., hydrolysis of chloroacetyl group) .
  • DFT Calculations : Predict bond dissociation energies (BDE) for the C-Cl bond to assess thermal stability .
  • Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

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